N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide
Overview
Description
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide is a chemical compound characterized by the presence of chlorinated phenyl groups and a sulfonylamino linkage. This
Scientific Research Applications
Synthesis and Antiviral Potential
Polyethyleneglycol bound sulfonic acid, a modified catalyst, has been used in the synthesis of compounds related to N1-(3-chlorophenyl)-N2-[(4-chlorophenyl)sulfonyl]glycinamide. These compounds have shown significant antiviral activity, specifically against tobacco mosaic virus (Naidu et al., 2012).
Catalysis and Diastereoselectivity
In a study focusing on catalysis, it was found that treatment of N-(diphenylmethylene)glycinesultam under specific conditions yielded monoalkylated compounds with high diastereoselectivity, demonstrating the potential for precise chemical modifications in related compounds (López & Pleixats, 1998).
Synthesis of Sulfonamide Derivatives and Their Antiviral Activity
A study detailed the synthesis of sulfonamide derivatives starting from 4-chlorobenzoic acid. These derivatives displayed anti-tobacco mosaic virus activity, indicating their potential in antiviral research (Chen et al., 2010).
Peptide Conformation Studies
N-(2,4-Dinitrophenyl)tetrapeptide p-nitroanilides, related to the chemical structure , were studied for their conformations using NMR and circular dichroism spectroscopies. This research contributes to the understanding of peptide structures and their potential applications in biochemical and medicinal fields (Higashijima, Sato, & Nagai, 1983).
Antitumor Applications
Compounds from sulfonamide-focused libraries have shown potential in cell-based antitumor screens. Notably, certain compounds have advanced to clinical trials as cell cycle inhibitors, highlighting their importance in cancer research (Owa et al., 2002).
Crystal Engineering and Ligand Synthesis
Novel N-[(3-carboxyphenyl)sulfonyl]glycine ligands have been synthesized and used to create dinuclear complexes, contributing to the field of crystal engineering and ligand synthesis. This research offers insights into the structural and magnetic properties of such complexes (Ma et al., 2008).
Mechanism of Action
Target of Action
Similar compounds, such as sulfonamide derivatives, have been associated with a wide range of biological activities .
Mode of Action
It is known that sulfonamide derivatives interact with their targets to exert their effects .
Result of Action
Safety and Hazards
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O3S/c15-10-4-6-13(7-5-10)22(20,21)17-9-14(19)18-12-3-1-2-11(16)8-12/h1-8,17H,9H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNINRJLGFRANA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CNS(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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